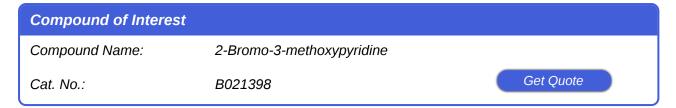


An In-depth Technical Guide to 2-Bromo-3methoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **2-Bromo-3-methoxypyridine**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features make it a versatile building block in organic chemistry, particularly for creating novel compounds with potential biological activity.

Physicochemical Properties

2-Bromo-3-methoxypyridine is an organic compound valued for its role as a synthetic intermediate.[1] The presence of both a bromine atom and a methoxy group on the pyridine ring allows for a variety of chemical transformations.[2] The key quantitative properties of this compound are summarized below.



Property	Value	Source
Molecular Formula	C ₆ H ₆ BrNO	[2][3][4][5][6]
Molecular Weight	188.02 g/mol	[2][3][4][5][6]
CAS Number	24100-18-3	[2][4][5]
Appearance	Off-white to yellow solid	[2][5]
Melting Point	45-50 °C	[2][7]
Purity	Typically ≥97%	[2][4][5]
EC Number	246-017-9	[3][5]

Applications in Synthesis

2-Bromo-3-methoxypyridine is a crucial intermediate in the development of novel therapeutic agents and agricultural chemicals.[2] It is frequently utilized in the synthesis of pyridine derivatives that exhibit antimicrobial and anti-inflammatory properties.[2] Furthermore, it serves as a precursor for triazolopyrimidine derivatives, which have been investigated as inhibitors of AXL receptor tyrosine kinase.[7] The reactivity of the bromo group enables its participation in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures.[1][2]

Experimental Protocol: Synthesis of 2-Bromo-3-methoxypyridine

This section details a common laboratory procedure for the synthesis of **2-Bromo-3-methoxypyridine** from 2-bromo-3-pyridinol.

Objective: To synthesize **2-Bromo-3-methoxypyridine** via methylation of 2-bromo-3-pyridinol.

Materials:

- 2-bromo-3-pyridinol (71.0 g)
- Potassium hydroxide (KOH), pulverized (77.8 g)



- Dimethyl sulfoxide (DMSO) (600 mL total)
- Methyl iodide (CH₃I) (72.4 g)
- Diethyl ether (Et₂O)
- 1 N Sodium hydroxide (NaOH) solution
- 1 N Hydrochloric acid (HCl) solution
- Saturated sodium chloride (NaCl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Ice

Procedure:

- A solution of 2-bromo-3-pyridinol (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) is stirred at 55-60 °C under a nitrogen atmosphere.[3]
- A solution of methyl iodide (72.4 g) in DMSO (100 mL) is added dropwise to the heated mixture.[3]
- After the addition is complete, the reaction is maintained at 55-60 °C for an additional 30 minutes.
- The reaction mixture is then cooled and poured into ice water (800 g), leading to the formation of a precipitate.[3]
- The precipitate is collected by filtration.[3]
- The collected solid is triturated with diethyl ether (3 x 500 mL).[3]
- The combined ether extracts are washed sequentially with 1 N NaOH solution (500 mL), water (500 mL), 1 N HCl solution (3 x 250 mL), and finally with a saturated NaCl solution (500 mL).[3]



• The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the final product, **2-Bromo-3-methoxypyridine**.[3] The reported yield for this procedure is approximately 68%.[3]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromo-3-methoxypyridine**.



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Caption: Workflow for the synthesis of **2-Bromo-3-methoxypyridine**.

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